molecular formula C9H10ClNO3 B169095 5-Chloro-6-isopropoxynicotinic acid CAS No. 187401-45-2

5-Chloro-6-isopropoxynicotinic acid

Cat. No.: B169095
CAS No.: 187401-45-2
M. Wt: 215.63 g/mol
InChI Key: PZDIVDDFLGKWID-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropoxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropoxynicotinic acid typically involves the chlorination of 6-isopropoxynicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isopropoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 6-isopropoxynicotinic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 6-isopropoxynicotinic acid.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

5-Chloro-6-isopropoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropoxynicotinic acid involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor subunits .

Comparison with Similar Compounds

Similar Compounds

    6-Isopropoxynicotinic acid: Lacks the chlorine atom at the 5th position.

    5-Chloronicotinic acid: Lacks the isopropoxy group at the 6th position.

    Nicotinic acid: Lacks both the chlorine atom and isopropoxy group.

Uniqueness

5-Chloro-6-isopropoxynicotinic acid is unique due to the presence of both the chlorine atom and isopropoxy group, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIVDDFLGKWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592495
Record name 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187401-45-2
Record name 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-methylethyl 5-chloro-6-[(1-methylethyl)oxy]-3-pyridinecarboxylate (D60) (1.6 g, 6.21 mmol) in isopropanol (70 ml) and water (35.0 ml) was treated with 2N sodium hydroxide (6.21 ml, 12.42 mmol) and stirred for 3 hours to give a single product. Evaporated off the IPA, acidified with glacial acetic acid and extracted product into EtOAc (100 ml). Dried over MgSO4 and evaporated off the solvent to yield 1.30 g of the title compound as a white solid. MS (ES) C9H1035ClNO3 requires 215; found 214 (M−H+).
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1.6 g
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6.21 mL
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70 mL
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35 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5,6-Dichloronicotinic acid (1.95 g, 10 mmol) is added to a solution of KOtBu (2.28 g, 20 mmol) in isopropanol (20 mL). The mixture is heated at 80° C. for 15 h. The mixture is diluted with water (60 mL) and acidified with 1M aq. HCl. The aq. solution is extracted with ether (5×50 mL) and the combined org. extracts are dried (Na2SO4), filtered and evaporated to provide 5-chloro-6-isopropoxy-nicotinic acid; 1H NMR (d6-DMSO) δ 1.38 (d, J=6.2 Hz, 7H), 5.44 (hept, J=6.2 Hz, 1H), 8.18 (d, J=2.1 Hz, 1H), 8.65 (d, J=2.1 Hz, 1H)
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1.95 g
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2.28 g
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20 mL
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60 mL
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Synthesis routes and methods IV

Procedure details

Sodium hydroxide (29.1 ml, 58.2 mmol) was added to a solution of 1-methylethyl 5-chloro-6-[(1-methylethyl)oxy]-3-pyridinecarboxylate (D30) (3 g, 11.64 mmol) in methanol (25 ml) and stirred at room temperature overnight. The solvent was evaporated before neutralising with 2M HCl and extracting with ether. It was then dried over magnesium sulfate and evaporated to give an impure white solid. Trituration with DCM gave the title compound as a pure white solid. MS (ES) C9H10ClNO3 requires 215, found 216 [M+H]+
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29.1 mL
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3 g
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25 mL
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